molecular formula C18H17NO3S B2862147 2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate CAS No. 491603-52-2

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate

Cat. No.: B2862147
CAS No.: 491603-52-2
M. Wt: 327.4
InChI Key: ARBVCCRYHNCPGC-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a benzene ring substituted with methyl groups at the 3 and 4 positions, along with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acids or other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The quinoline ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the sulfonate group but shares the quinoline structure.

    3,4-Dimethylbenzenesulfonate: Contains the sulfonate group but lacks the quinoline ring.

    Quinoline-8-sulfonate: Similar sulfonate group but different substitution pattern on the quinoline ring.

Uniqueness

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate is unique due to the combination of the quinoline and benzene rings with specific methyl and sulfonate substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-7-10-16(11-13(12)2)23(20,21)22-17-6-4-5-15-9-8-14(3)19-18(15)17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBVCCRYHNCPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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